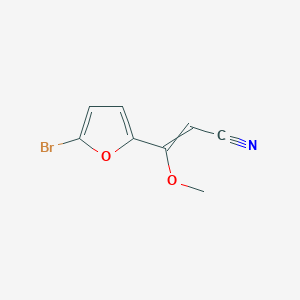
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid is a chlorinated organic compound with the molecular formula C5H4Cl6O3. It is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 4-hydroxypentanoic acid under controlled conditions to introduce the chlorine atoms at the specified positions . The reaction conditions often include the use of chlorine gas or chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compound is subjected to chlorination in the presence of catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated compounds or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can be compared with other chlorinated organic compounds, such as:
Hexachlorophene: A chlorinated bisphenol antiseptic with bacteriostatic properties.
Trichlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Pentachlorophenol: A chlorinated compound used as a wood preservative and pesticide.
Eigenschaften
CAS-Nummer |
101205-11-2 |
|---|---|
Molekularformel |
C5H4Cl6O3 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
2,3,3,5,5,5-hexachloro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H4Cl6O3/c6-1(2(12)13)4(7,8)3(14)5(9,10)11/h1,3,14H,(H,12,13) |
InChI-Schlüssel |
KZZQHQMXVDAAAM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(C(C(C(Cl)(Cl)Cl)O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

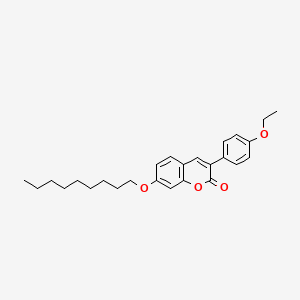
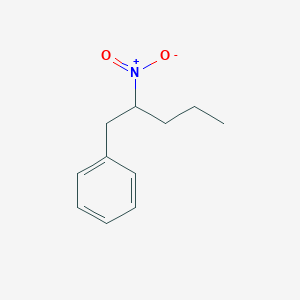
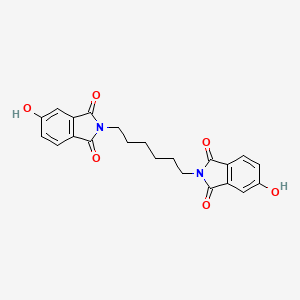
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
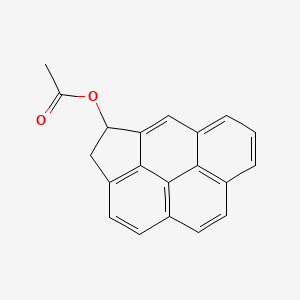
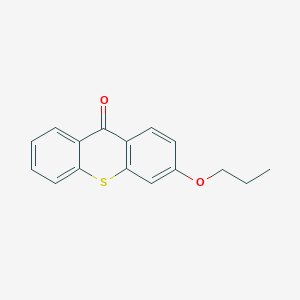
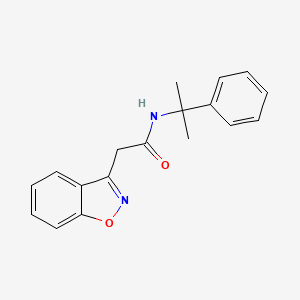

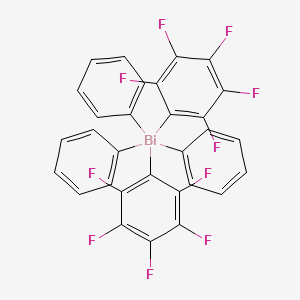
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

